Ac-DEVD-CHO Ac-DEVD-CHO 1-Methylhistamine (N-Tau-MethylHistamine:2HCl) is a histamine metabolite that has been used as a biomarker of Alzheimer’s disease and other neurological disorders. It is a formed by histamine 1-methyltransferase in the histidine metabolism pathway.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoinositol (16:0 LysoPI, LPI) is a synthetic, purified palmitoyl PI.
Ac-DEVD-CHO is a potent inhibitor of the Group II caspases, caspase-3 and caspase-7 (Kis = 0.23 and 1.6 nM, respectively). Notably, it also inhibits other caspases (Kis = 18, 1710, 132, 205, 31, 0.92, 60, and 12 nM for caspases-1, -2, -4, -5, -6, -8, -9, and -10, respectively). Caspase inhibitors in the aldehyde form, like this compound, are typically reversible, whereas methyl ketone forms, like Ac-DEVD-CMK, are irreversible. Caspase inhibitors interfere with the initiation of apoptosis and have numerous possible clinical applications.
Brand Name: Vulcanchem
CAS No.: 184179-08-6
VCID: VC20928190
InChI: InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Molecular Formula: C20H30N4O11
Molecular Weight: 502.5 g/mol

Ac-DEVD-CHO

CAS No.: 184179-08-6

Cat. No.: VC20928190

Molecular Formula: C20H30N4O11

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Ac-DEVD-CHO - 184179-08-6

Specification

Description 1-Methylhistamine (N-Tau-MethylHistamine:2HCl) is a histamine metabolite that has been used as a biomarker of Alzheimer’s disease and other neurological disorders. It is a formed by histamine 1-methyltransferase in the histidine metabolism pathway.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoinositol (16:0 LysoPI, LPI) is a synthetic, purified palmitoyl PI.
Ac-DEVD-CHO is a potent inhibitor of the Group II caspases, caspase-3 and caspase-7 (Kis = 0.23 and 1.6 nM, respectively). Notably, it also inhibits other caspases (Kis = 18, 1710, 132, 205, 31, 0.92, 60, and 12 nM for caspases-1, -2, -4, -5, -6, -8, -9, and -10, respectively). Caspase inhibitors in the aldehyde form, like this compound, are typically reversible, whereas methyl ketone forms, like Ac-DEVD-CMK, are irreversible. Caspase inhibitors interfere with the initiation of apoptosis and have numerous possible clinical applications.
CAS No. 184179-08-6
Molecular Formula C20H30N4O11
Molecular Weight 502.5 g/mol
IUPAC Name (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
Standard InChI Key UMBVAPCONCILTL-MRHIQRDNSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
SMILES CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Canonical SMILES CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Appearance Assay:≥98%A crystalline solid

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